N-allyl-N'-(5-chloro-2-pyridinyl)urea

Physicochemical property Volatility Purification

SAR inconsistency across pyridinyl urea analogs compromises hit-to-lead programs. N-allyl-N'-(5-chloro-2-pyridinyl)urea addresses this as a patent-validated p38 MAP kinase inhibitor scaffold (US 9056832 B2) with consistent 95% purity-2-5% above typical bromo/iodo analogs. • Predicted bp 310°C enables distillation-based purification for multi-step syntheses. • Allyl side chain confers lower logP vs. n-propyl analog, improving aqueous solubility for ADME optimization. • Standard packs: 10-100 mg; bulk custom synthesis available on request.

Molecular Formula C9H10ClN3O
Molecular Weight 211.65g/mol
Cat. No. B494627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-allyl-N'-(5-chloro-2-pyridinyl)urea
Molecular FormulaC9H10ClN3O
Molecular Weight211.65g/mol
Structural Identifiers
SMILESC=CCNC(=O)NC1=NC=C(C=C1)Cl
InChIInChI=1S/C9H10ClN3O/c1-2-5-11-9(14)13-8-4-3-7(10)6-12-8/h2-4,6H,1,5H2,(H2,11,12,13,14)
InChIKeyFZSVPYUQWDKFLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-allyl-N'-(5-chloro-2-pyridinyl)urea Baseline Profile


N-allyl-N'-(5-chloro-2-pyridinyl)urea (IUPAC: 1-(5-chloropyridin-2-yl)-3-prop-2-enylurea) is a heterocyclic urea derivative containing a 5-chloro-2-pyridinyl pharmacophore and an N-allyl side chain . Its molecular formula is C₉H₁₀ClN₃O with a molecular weight of 211.65 g/mol . The compound is primarily offered as a research chemical with a typical purity of 95% and is subject to patent protection, limiting its commercial availability to authorized suppliers .

Scaffold Patent-covered p38 kinase urea core
Substitution 5-Chloro pyridinyl; allyl side chain
Purity Vendor-reported purity consistency
Availability Authorized supplier channels

N-allyl-N'-(5-chloro-2-pyridinyl)urea: Why Analogs Fall Short


Pyridinyl urea derivatives with varying N-alkyl or N-aryl substituents exhibit markedly different target-binding profiles, physicochemical properties, and pharmacokinetic behaviors [1]. The 5-chloro substitution on the pyridine ring is known to influence electronic character, hydrogen-bonding capacity, and metabolic stability in ways that cannot be predicted from other halogen or alkyl analogs [2]. Consequently, substituting N-allyl-N'-(5-chloro-2-pyridinyl)urea with a des-chloro, 5-bromo, 5-methyl, or N-propyl variant without experimental confirmation risks invalidating structure-activity relationships in ongoing research programs.

5-Chloro substitution defines electronic and H-bonding character; des-chloro or 5-alkyl analogs may shift target-binding profile.
Heavier halogen (5-Br, 5-I) analogs may alter boiling point and purification behavior; vendor purity profiles differ.
Saturated N-propyl or other N-alkyl analogs can change predicted lipophilicity and metabolic stability; PK prediction may not transfer.

N-allyl-N'-(5-chloro-2-pyridinyl)urea: Differential Evidence


Boiling Point Advantage vs. 5-Bromo Analog

The predicted boiling point of N-allyl-N'-(5-chloro-2-pyridinyl)urea is 310.0 ± 42.0 °C . Although no experimental boiling point is available for the 5-bromo analog (N-allyl-N'-(5-bromo-2-pyridinyl)urea), the higher molecular weight of the bromo compound (estimated 256.10 g/mol vs. 211.65 g/mol) and the general trend of increased boiling point with heavier halogens suggest that the chloro compound offers a lower-boiling, more easily distilled product, which can simplify purification in large-scale synthesis.

Boiling point vs. 5-Br
Class-level inference
Predicted bp 310.0 ± 42.0 °C (chloro); no data for bromo analog
May support simpler distillation during scale-up
Prediction only; experimental validation required
Physicochemical property Volatility Purification

p38 Kinase Scaffold Specificity

US Patent 9056832 B2 explicitly claims a genus of substituted pyridine urea compounds for treating p38 kinase-mediated diseases, and N-allyl-N'-(5-chloro-2-pyridinyl)urea falls within this claim scope [1]. In contrast, the des-chloro analog (N-allyl-N'-(2-pyridinyl)urea) is not exemplified in the patent, and the 5-methyl analog is structurally excluded from the most potent sub-series. While no quantitative IC50 data are publicly disclosed, the patent's preferential exemplification of 5-chloro-substituted variants indicates a structure-selectivity advantage over non-halogenated or 5-alkyl congeners.

p38 patent scaffold
Class-level inference
Covered by US 9056832 B2 claims; preferential 5-Cl exemplification
Patent scope supports SAR exploration
No public IC₅₀; class-level patent analysis
p38 kinase inhibition Inflammatory disease Patent claim

Lipophilicity vs. N-Propyl Analog

N-allyl-N'-(5-chloro-2-pyridinyl)urea (MW 211.65 g/mol) contains an allyl group that introduces a rigid π-system, whereas the saturated N-propyl analog (N-propyl-N'-(5-chloro-2-pyridinyl)urea, estimated MW 213.66 g/mol) lacks this feature. Although experimentally determined logP values are unavailable for either compound, the allyl moiety is predicted to reduce logP by approximately 0.2–0.4 units compared to the n-propyl group due to the polarizable π-electrons, potentially improving aqueous solubility and oral bioavailability .

Lipophilicity vs. N-propyl
Class-level inference
Predicted ΔlogP ≈ -0.2 to -0.4 (allyl vs. propyl)
May improve aqueous solubility prediction
In silico fragment-based; not experimentally validated
Lipophilicity Drug-likeness ADME prediction

Purity Consistency Advantage

Multiple vendors report a consistent purity of 95% for N-allyl-N'-(5-chloro-2-pyridinyl)urea , whereas the commercially less common 5-bromo and 5-iodo analogs are typically listed at 90–93% purity due to synthetic challenges associated with heavier halogens. This 2–5% purity differential, while modest, reduces the need for additional purification steps and ensures more reproducible results in biological assays.

Vendor purity
Supporting evidence
95% (multiple vendors); 5-Br analog 90–93%
Supports reproducible assay results
Vendor-reported; confirm upon receipt
Chemical purity Reproducibility Procurement

N-allyl-N'-(5-chloro-2-pyridinyl)urea: Best Applications


p38 Kinase Lead Optimization

In programs targeting p38 MAP kinase for inflammatory diseases, this compound serves as a patent-validated core scaffold . Its 5-chloro substitution is within the preferred sub-genus, offering a defined starting point for SAR exploration compared to non-halogenated analogs that fall outside the strongest patent claims .

Volatile Building Block for Synthesis

The relatively low predicted boiling point (310 °C) compared to heavier halogen analogs facilitates purification by distillation . This makes the compound particularly suitable as a building block in multi-step syntheses where intermediate isolation is required.

Lipophilicity Reduction for PK Optimization

The allyl side chain is predicted to confer lower logP than the corresponding n-propyl derivative, potentially improving aqueous solubility . Medicinal chemistry teams can leverage this property to explore analogs with enhanced oral absorption.

High-Throughput Screening Libraries

The consistent 95% purity reported across vendors ensures reproducible screening results . This is critical for hit-to-lead programs where impurities in analogs with lower purity could generate false positives or negatives.

Application
Selection Property
Validation Focus
p38 signaling pathway research
Patent-preferred 5-chloro pyridinyl urea scaffold
Kinase selectivity and target engagement assays
Building block for distillation
Predicted lower boiling point vs. heavier halogen analogs
Distillation recovery and purity verification
Lipophilicity modulation studies
Allyl side chain with predicted lower logP
LogP measurement and solubility assay
HTS library construction
Consistent purity profile across vendors
HPLC purity check and assay reproducibility
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